2-[(5Z)-5-[(2,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2-phenylacetic acid
Description
The compound 2-[(5Z)-5-[(2,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2-phenylacetic acid belongs to the rhodanine-derived thiazolidinone family, characterized by a five-membered thiazolidinone core with a sulfanylidene group and a Z-configured benzylidene substituent. Key structural features include:
- 2,4-Dimethoxyphenyl group: Electron-donating methoxy substituents enhance resonance stabilization and influence lipophilicity.
- Z-configuration: Critical for biological activity, as stereochemistry affects binding to targets like enzymes or receptors .
This compound is synthesized via Knoevenagel condensation between 2-phenylacetic acid-substituted thiazolidinone and 2,4-dimethoxybenzaldehyde, typically in acetic acid with a catalyst like piperidine .
Properties
IUPAC Name |
2-[(5Z)-5-[(2,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2-phenylacetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NO5S2/c1-25-14-9-8-13(15(11-14)26-2)10-16-18(22)21(20(27)28-16)17(19(23)24)12-6-4-3-5-7-12/h3-11,17H,1-2H3,(H,23,24)/b16-10- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLPGPHPPKQZNJY-YBEGLDIGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C=C2C(=O)N(C(=S)S2)C(C3=CC=CC=C3)C(=O)O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)C(C3=CC=CC=C3)C(=O)O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NO5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5Z)-5-[(2,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2-phenylacetic acid typically involves multi-step organic reactions One common synthetic route includes the condensation of 2,4-dimethoxybenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate This intermediate undergoes cyclization with chloroacetic acid to yield the thiazolidinone core
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield. The process is designed to be cost-effective and environmentally friendly, minimizing the use of hazardous reagents and solvents.
Chemical Reactions Analysis
Nucleophilic Substitution at the Sulfanylidene Group
The sulfanylidene (C=S) group is susceptible to nucleophilic attack due to its electrophilic sulfur atom. Key reactions include:
a. Alkylation/Acylation
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Reaction with alkyl halides (e.g., methyl iodide) or acyl chlorides in basic conditions yields S-alkylated or S-acylated derivatives.
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Example from : Piperazine-containing thiazolidinones underwent alkylation at sulfur using 3-chlorophenylmagnesium chloride.
b. Thiol-Disulfide Exchange
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Under oxidative conditions (e.g., H<sub>2</sub>O<sub>2</sub>), the sulfanylidene group forms disulfide bonds with other thiols, as seen in protein-conjugation strategies .
Reactivity of the 4-Oxo Group
The ketone at position 4 participates in keto-enol tautomerism, enabling electrophilic substitution:
| Reaction Type | Reagents/Conditions | Product Formed | Reference |
|---|---|---|---|
| Halogenation | Br<sub>2</sub>/AcOH | α-Brominated enol intermediate | |
| Condensation | Aryl hydrazines | Hydrazone derivatives |
Methylidene Bridge Reactivity
The Z-configured methylidene group (-CH=C-) exhibits diene-like behavior in cycloaddition reactions:
a. Diels-Alder Reaction
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Reacts with electron-deficient dienophiles (e.g., maleic anhydride) to form six-membered cycloadducts. Analogous reactions were reported for structurally similar compounds in .
b. Photoisomerization
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UV irradiation may induce E/Z isomerization, altering conjugation and biological activity.
Carboxylic Acid Functionalization
The phenylacetic acid moiety undergoes typical carboxylic acid reactions:
| Reaction Type | Reagents/Conditions | Product Formed | Reference |
|---|---|---|---|
| Esterification | SOCl<sub>2</sub>/ROH | Methyl or ethyl esters | |
| Amide Formation | EDC/HOBt, amines | Amide conjugates |
Aromatic Substitution
The 2,4-dimethoxyphenyl group directs electrophilic substitution:
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Nitration : HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> introduces nitro groups at the meta position relative to methoxy substituents .
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Demethylation : BBr<sub>3</sub> cleaves methoxy groups to hydroxyls, enhancing hydrogen-bonding capacity .
Redox Reactions
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Reduction : NaBH<sub>4</sub> reduces the ketone to a secondary alcohol, though steric hindrance may limit efficiency.
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Oxidation : MnO<sub>2</sub> oxidizes the methylidene bridge to a diketone under anhydrous conditions .
Stereochemical Considerations
The Z-configuration of the methylidene group imposes steric constraints:
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Epimerization : Base-catalyzed conditions (e.g., NaOH) may induce partial E/Z isomerization, affecting reactivity .
Biological Conjugation
The sulfanylidene group facilitates covalent binding to cysteine residues in proteins, as demonstrated in prodrug strategies for kinase inhibitors .
Scientific Research Applications
2-[(5Z)-5-[(2,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2-phenylacetic acid has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.
Medicine: Explored for its therapeutic potential in treating diseases due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(5Z)-5-[(2,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2-phenylacetic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The thiazolidinone ring and phenylacetic acid moiety play crucial roles in its binding affinity and specificity.
Comparison with Similar Compounds
Structural Modifications and Physicochemical Properties
The table below compares structural features and properties of the target compound with analogs (data collated from evidence):
*Calculated based on molecular formula C₂₀H₁₈NO₅S₂. †Predicted using analogous compounds .
Key Observations:
- Substituent Effects :
- Electron-donating groups (e.g., methoxy in the target compound) increase electron density, enhancing interactions with polar biological targets .
- Bulky groups (e.g., 4-isopropylphenyl) raise logP values, improving membrane permeability but reducing solubility .
- Electron-withdrawing groups (e.g., nitro in ) may enhance reactivity in nucleophilic environments .
- Acid Moiety: Acetic acid derivatives (target compound) exhibit lower molecular weights and better solubility than benzamide analogs . Propanoic acid derivatives () balance lipophilicity and acidity for improved bioavailability .
Crystallographic and Stereochemical Insights
- The Z-configuration in the target compound is conserved across active analogs (e.g., ’s (5Z)-5-(2-hydroxybenzylidene) derivative), as confirmed by X-ray crystallography .
- Bond Length Variations: The C=S bond in the thiazolidinone core ranges from 1.63–1.67 Å, influencing tautomerism and reactivity . Methoxy groups in the target compound contribute to planar benzylidene geometry, optimizing π-π stacking in protein binding .
Biological Activity
The compound 2-[(5Z)-5-[(2,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2-phenylacetic acid is a member of the thiazolidine family and has garnered attention for its potential biological activities. This article explores the synthesis, biological activity, and mechanisms of action of this compound, supported by relevant case studies and research findings.
Chemical Structure
The compound's structure includes a thiazolidine ring, a phenylacetic acid moiety, and a dimethoxyphenyl group. Its molecular formula is with a molecular weight of approximately 472.5 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C22H20N2O6S2 |
| Molecular Weight | 472.5 g/mol |
| IUPAC Name | This compound |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The preparation begins with the formation of the thiazolidine ring followed by the introduction of the dimethoxyphenyl group and the phenylacetic acid moiety. Common reagents include thionyl chloride and various amines under controlled temperature and pH conditions.
Biological Activity
Recent studies have indicated that this compound exhibits several biological activities:
- Antioxidant Activity : Research has shown that compounds with similar structures can act as effective antioxidants, potentially reducing oxidative stress in biological systems.
- Anti-inflammatory Properties : Thiazolidine derivatives have been noted for their ability to modulate inflammatory pathways, suggesting that this compound may also possess anti-inflammatory effects.
- Anticancer Potential : Preliminary investigations indicate that this compound may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
Case Studies
Several studies have focused on the biological activity of related thiazolidine compounds:
- Study 1 : A study published in Journal of Medicinal Chemistry demonstrated that thiazolidine derivatives inhibited tumor growth in xenograft models by inducing apoptosis in cancer cells .
- Study 2 : Another research article highlighted the anti-inflammatory effects of similar compounds in animal models of arthritis, showing significant reduction in inflammatory markers .
The biological activity of this compound is thought to involve interaction with specific molecular targets such as enzymes and receptors. The compound may modulate these targets through binding interactions, leading to alterations in signaling pathways associated with inflammation and cell proliferation.
Q & A
Q. What are the recommended multi-step synthetic routes for this compound, and how can reaction conditions be optimized?
The synthesis involves:
- Condensation reactions to form the thiazolidinone core (e.g., reacting thiosemicarbazides with chloroacetic acid derivatives under reflux in DMF/acetic acid) .
- Cyclization using sodium acetate as a base to stabilize intermediates .
- Functional group modifications , such as introducing the 2,4-dimethoxyphenyl group via Knoevenagel condensation, optimized at 60–80°C in ethanol with catalytic piperidine .
- Purification via recrystallization (DMF/ethanol) or chromatography to achieve >95% purity .
Q. Which analytical techniques are critical for structural characterization?
- NMR spectroscopy (¹H/¹³C) to confirm stereochemistry (e.g., Z-configuration of the methylidene group) and substituent positions .
- Mass spectrometry (HRMS) for molecular weight validation and fragmentation pattern analysis .
- X-ray crystallography (using SHELXL for refinement) to resolve 3D conformation and hydrogen-bonding networks .
Q. How does pH influence the compound’s stability during storage and experimental assays?
- The compound is stable at neutral pH (6.5–7.5) but undergoes hydrolysis under basic conditions (pH > 9), degrading the thiazolidinone ring .
- Use buffered solutions (e.g., PBS) for biological assays and store at −20°C in anhydrous DMSO to prevent decomposition .
Advanced Research Questions
Q. How can computational methods predict biological target interactions and guide experimental validation?
- Molecular docking (e.g., GOLD software) to identify binding pockets in enzymes like shikimate kinase, with scoring functions prioritizing hydrogen bonds with the sulfanylidene group .
- Molecular dynamics (MD) simulations (GROMACS) to assess stability of ligand-target complexes over 100-ns trajectories, using CHARMM-GUI for system parameterization .
- Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinities .
Q. What strategies resolve contradictions in biological activity data across studies?
- Dose-response normalization : Compare IC₅₀ values under standardized assay conditions (e.g., 72-hour incubation in MTT assays) .
- Orthogonal assays : Confirm antimicrobial activity with both disk diffusion (MIC) and time-kill kinetics to rule out false positives .
- Metabolomic profiling to identify off-target effects or metabolite interference .
Q. How can crystallization challenges be addressed for X-ray structure determination?
- Solvent screening : Use high-boiling solvents (e.g., DMF/acetonitrile mixtures) for slow evaporation to improve crystal quality .
- Twinned data handling : Refine using SHELXL’s TWIN/BASF commands and validate with Rint < 0.05 .
- Temperature optimization : Crystallize at 100 K to minimize thermal motion artifacts .
Q. What methodologies elucidate structure-activity relationships (SAR) for derivatives?
- Substituent variation : Replace 2,4-dimethoxyphenyl with halogenated or alkylated analogs to assess impact on lipophilicity and bioactivity .
- Pharmacophore modeling (e.g., Schrödinger Phase) to identify critical moieties (e.g., the 4-oxo-thiazolidinone core for PPAR-γ binding) .
- Free-Wilson analysis to quantify contributions of substituents to antimicrobial potency .
Q. How do oxidation and reduction reactions affect the compound’s reactivity?
- Oxidation : Treat with H₂O₂ in acetic acid to convert the sulfanylidene group to sulfone derivatives, monitored by TLC .
- Reduction : Use NaBH₄ in methanol to reduce the 4-oxo group to a hydroxyl, confirmed by FT-IR loss of C=O stretch at 1700 cm⁻¹ .
- Substitution : React with amines (e.g., morpholine) in THF under reflux to replace methoxy groups, enhancing solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
